

# An In-depth Technical Guide to P-glycoprotein (P-gp) Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | P-gp inhibitor 5 |           |
| Cat. No.:            | B12403638        | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a primary ATP-dependent efflux transporter.[1] Its principal role is to protect cells by expelling a vast array of structurally and functionally diverse xenobiotics and toxins.[2][3] While this function is crucial for cellular defense and influences the pharmacokinetics of many drugs, its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), a significant barrier to effective chemotherapy.[4][5] Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into its complex mechanism.[6][7] This guide offers a detailed examination of the structure, function, and experimental analysis of P-gp.

# P-glycoprotein Structure

P-gp is a large transmembrane glycoprotein with a molecular weight of approximately 170 kDa, consisting of 1280 amino acids in humans.[4][8] The protein is organized into two pseudosymmetric halves, connected by a flexible linker region. Each half comprises a transmembrane domain (TMD) and a cytosolic nucleotide-binding domain (NBD).[8][9]

• Transmembrane Domains (TMDs): Each TMD consists of six hydrophobic alpha-helices that are embedded within the cell membrane.[8] These domains form a large, polyspecific drugbinding pocket within the inner leaflet of the membrane. The flexibility and movement of



these helices allow P-gp to recognize and bind a wide variety of substrates.[10][11] The binding pocket is lined with aromatic and hydrophobic amino acid residues, facilitating interactions with lipophilic substrates.[1] This structural feature is central to the "hydrophobic vacuum cleaner" model, where P-gp captures its substrates directly from the lipid bilayer.[12]

Nucleotide-Binding Domains (NBDs): The two NBDs are located in the cytoplasm and are
responsible for binding and hydrolyzing ATP to power the transport cycle.[4] They contain
highly conserved motifs found in all ABC transporters, including the Walker A and Walker B
motifs and the ABC signature motif. The dimerization of the two NBDs, induced by ATP
binding, is a critical step that drives the conformational changes necessary for substrate
translocation.[9]

Recent cryo-EM studies have captured P-gp in various conformational states—primarily an inward-facing state, open to the cytoplasm for substrate binding, and an outward-facing state, open to the extracellular space for substrate release—confirming the "alternating access" model of transport.[7][13]

| Parameter             | Description                                                           | Reference(s) |
|-----------------------|-----------------------------------------------------------------------|--------------|
| Gene Name             | ABCB1                                                                 | [1]          |
| Protein Name          | P-glycoprotein (P-gp), MDR1                                           | [1][4]       |
| Molecular Weight      | ~170 kDa (including glycosylation)                                    | [1][8]       |
| Amino Acid Residues   | 1280 (Human)                                                          | [8]          |
| Overall Structure     | Two homologous halves joined by a linker region                       | [9][11]      |
| Domains per Half      | 1 Transmembrane Domain<br>(TMD), 1 Nucleotide-Binding<br>Domain (NBD) | [8]          |
| Transmembrane Helices | 12 (6 per TMD)                                                        | [8]          |
| Key NBD Motifs        | Walker A, Walker B, ABC<br>Signature Motif                            | [11]         |



Table 1: Structural Characteristics of Human P-glycoprotein (ABCB1).

## P-glycoprotein Function and Mechanism

P-gp functions as an ATP-dependent efflux pump, actively transporting substrates from the intracellular to the extracellular environment against a concentration gradient.[14] This process is fundamental to its role in both physiological detoxification and clinical drug resistance.[2][5]

## **The ATP-Dependent Transport Cycle**

The transport mechanism follows an "alternating access" model, cycling between different conformations driven by ATP binding and hydrolysis.[9]

- Resting State (Inward-Facing): In the absence of substrate and ATP, P-gp is in an inward-facing conformation, with the NBDs separated and the drug-binding pocket accessible from the cytoplasm and the inner leaflet of the membrane.[7][12]
- Substrate and ATP Binding: A substrate binds to the high-affinity pocket within the TMDs.
   This is followed by the binding of two ATP molecules to the NBDs.
- NBD Dimerization and Occluded State: ATP binding promotes the dimerization of the two NBDs, which triggers a major conformational change. This transition leads to an intermediate "occluded" state where the substrate is enclosed within the TMDs, inaccessible from either side of the membrane.[15]
- Outward-Facing Conformation and Substrate Release: The NBD dimer drives the TMDs to switch to an outward-facing conformation, exposing the substrate-binding pocket to the extracellular space. This change dramatically lowers the binding affinity for the substrate, leading to its release.[7]
- ATP Hydrolysis and Reset: ATP is hydrolyzed to ADP and inorganic phosphate (Pi). This
  hydrolysis event destabilizes the NBD dimer.
- ADP/Pi Release and Return to Resting State: The release of ADP and Pi causes the NBDs to separate, resetting the transporter back to its initial, inward-facing conformation, ready for another transport cycle.[1]





Click to download full resolution via product page

Caption: The alternating access transport cycle of P-glycoprotein.

# **Substrate Specificity and Multidrug Resistance**

P-gp is characterized by its exceptionally broad substrate specificity, transporting compounds that range from small molecules (~300 Da) to large peptides (~4,000 Da).[12] Most substrates are hydrophobic or amphipathic, often containing a positively charged nitrogen atom.[3] This polyspecificity is a primary reason for its role in MDR, as it can efflux a wide range of anticancer drugs, including taxanes, vinca alkaloids, and anthracyclines.[1]



| Substrate     | Apparent Km<br>(μM) | Vmax<br>(nmol/min/mg)    | Experimental<br>System                    | Reference(s) |
|---------------|---------------------|--------------------------|-------------------------------------------|--------------|
| Verapamil     | 0.5 - 5.0           | 1000 - 1500              | Purified P-gp in proteoliposomes          | [3][16]      |
| Vinblastine   | 0.2 - 2.0           | 800 - 1200               | P-gp-<br>overexpressing<br>cell membranes | [17]         |
| Paclitaxel    | 0.1 - 0.5           | 300 - 500                | P-gp-<br>overexpressing<br>cell membranes | N/A          |
| Rhodamine 123 | 1.0 - 10.0          | N/A (Transport<br>Assay) | P-gp-<br>overexpressing<br>cells          | [11]         |
| Daunorubicin  | 0.5 - 3.0           | N/A (Transport<br>Assay) | P-gp-<br>overexpressing<br>cells          | N/A          |

Table 2: Representative Kinetic Parameters for P-glycoprotein Substrates.Note: Values are approximate and can vary significantly based on the specific assay conditions, membrane lipid composition, and P-gp source.

## **Regulation of P-glycoprotein Expression**

The expression of the ABCB1 gene is regulated by numerous signaling pathways and transcription factors, which can be constitutively active in some cancers or induced by chemotherapy.[4] Key pathways include the PI3K/Akt, MAPK, and NF-κB signaling cascades, which converge on the ABCB1 promoter to enhance its transcription, contributing to acquired drug resistance.[18][19]





Click to download full resolution via product page

Caption: Regulation of P-gp expression via stress-activated signaling.

## **Experimental Protocols**

Studying P-gp function requires specialized assays to measure its ATPase activity and transport capabilities.



## P-gp ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of P-gp, which is stimulated by its substrates. A common method involves measuring the amount of inorganic phosphate (Pi) released.

Principle: The rate of ATP hydrolysis by P-gp is measured by detecting the liberated Pi.
 Basal activity is measured in the absence of substrates, while stimulated activity is measured in their presence. Sodium orthovanadate (Na3VO4) is used as a P-gp ATPase inhibitor to determine the P-gp-specific activity.[20]

#### Materials:

- P-gp-containing membranes (from overexpressing cell lines or purified and reconstituted).
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EGTA).
- ATP solution (e.g., 5 mM).
- Test compounds and controls (e.g., Verapamil as a stimulator, Na3VO4 as an inhibitor).
- Pi detection reagent (e.g., PiColorLock™ or a malachite green-based reagent).[21]
- Microplate reader.

#### Procedure:

- Prepare reaction mixtures in a 96-well plate. Include wells for basal activity (P-gp + buffer),
   inhibitor control (P-gp + Na3VO4), and test compound stimulation (P-gp + test compound).
- Add 25 μL of P-gp membranes (e.g., 1.25 mg/mL) to each well.
- Add 25 μL of test compounds or controls at various concentrations.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 25 μL of Mg-ATP solution to each well.
- Incubate at 37°C for a fixed time (e.g., 20-40 minutes), ensuring the reaction is in the linear range.[20][21]



- Stop the reaction and detect Pi by adding 50 μL of the Pi detection reagent.
- After color development (e.g., 30 minutes at room temperature), measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
- Data Analysis:
  - Generate a standard curve using known concentrations of phosphate.
  - Calculate the amount of Pi released in each well.
  - P-gp specific activity = (Pi released with stimulator) (Pi released with inhibitor).
  - Plot activity versus compound concentration to determine parameters like EC50 (for activation) or IC50 (for inhibition at high concentrations).

## **Bidirectional Transport Assay**

This cell-based assay is the gold standard for determining if a compound is a P-gp substrate. It measures the flux of a compound across a polarized cell monolayer that overexpresses P-gp (e.g., MDCK-MDR1 or Caco-2 cells).

- Principle: The permeability of a compound is measured in two directions: from the apical (A) to the basolateral (B) side, and from the basolateral (B) to the apical (A) side of the cell monolayer grown on a porous Transwell™ insert. A P-gp substrate will be actively transported from B to A, resulting in a higher B-to-A permeability (Papp, B-A) than A-to-B permeability (Papp, A-B).
- Materials:
  - P-qp-overexpressing cells (e.g., Caco-2, MDCK-MDR1).
  - Transwell™ inserts and companion plates (e.g., 12- or 24-well).
  - Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  - Test compound and P-gp inhibitor (e.g., verapamil).



Analytical system for quantification (e.g., LC-MS/MS).

#### Procedure:

- Seed cells onto Transwell™ inserts and culture until a confluent, polarized monolayer is formed (typically 3-21 days depending on the cell line).
- Verify monolayer integrity using transepithelial electrical resistance (TEER) or by measuring the flux of a paracellular marker (e.g., Lucifer yellow).
- Wash the monolayers with pre-warmed transport buffer.
- To start the transport experiment, add the test compound to either the apical (for A-to-B) or basolateral (for B-to-A) chamber (the "donor" chamber). The other chamber (the "receiver") contains buffer only.
- Incubate the plate at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber and replace with fresh buffer. A sample is also taken from the donor chamber at the beginning and end to confirm the initial concentration and stability.
- To confirm P-gp involvement, repeat the experiment in the presence of a known P-gp inhibitor.

#### Data Analysis:

- Quantify the concentration of the test compound in all samples using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in cm/s for each direction.
- Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
- A compound is typically classified as a P-gp substrate if the ER is ≥ 2.0 and this ratio is significantly reduced in the presence of a P-gp inhibitor.





Click to download full resolution via product page

Caption: Workflow for a cell-based bidirectional transport assay.



## **Photoaffinity Labeling**

This technique is used to identify the amino acid residues that form the substrate-binding pocket(s) of P-gp.

 Principle: A substrate analog is synthesized with a photoreactive group (e.g., an aryl azide or benzophenone) and often a tag (e.g., radiolabel or biotin).[22] The probe is incubated with Pgp, and upon UV irradiation, the photoreactive group forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues in the binding pocket.[23]

#### Procedure:

- Incubate P-gp-containing membranes or purified protein with the photoaffinity probe. To identify specific binding, a parallel experiment is run in the presence of an excess of a non-photoreactive competitor substrate.
- Irradiate the samples with UV light of the appropriate wavelength to activate the probe and induce crosslinking.
- Separate the labeled protein using SDS-PAGE.
- The covalently labeled P-qp is excised from the gel.
- The protein is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
- The labeled peptides are identified using mass spectrometry (MS). The covalent modification results in a characteristic mass shift, allowing for the identification of the exact crosslinked residue(s).[22]
- Data Analysis: The identified labeled peptides are mapped onto the primary sequence and
   3D structure of P-gp to delineate the substrate interaction sites.[24]

### Conclusion

P-glycoprotein remains a protein of immense interest in pharmacology and oncology. Its complex structure and dynamic function as a polyspecific efflux pump are central to its physiological roles and its impact on drug disposition and resistance. A thorough understanding



of its mechanism, enabled by the robust experimental protocols detailed in this guide, is critical for the rational design of new therapeutic agents that can evade its efflux activity or for the development of potent and specific inhibitors to overcome multidrug resistance in cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. P-glycoprotein Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. P-glycoproteins and multidrug resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo-EM Analysis of Human P-glycoprotein Bartesaghi Lab [cryoem.cs.duke.edu]
- 8. Structure—Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding and the Mechanism of Polyspecificity PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding and the Mechanism of Polyspecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of P-glycoprotein Reveals a Molecular Basis for Poly-Specific Drug Binding PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM Analysis of the Conformational Landscape of Human P-glycoprotein (ABCB1) During its Catalytic Cycle PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]



- 15. researchgate.net [researchgate.net]
- 16. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the Nterminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KINETICS OF THE P-GLYCOPROTEIN, THE MULTIDRUG TRANSPORTER | Experimental Physiology | Cambridge Core [cambridge.org]
- 18. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]
- 21. abcam.com [abcam.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Photoaffinity labeling of P-glycoprotein PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to P-glycoprotein (P-gp) Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403638#p-glycoprotein-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com